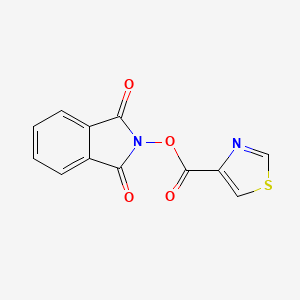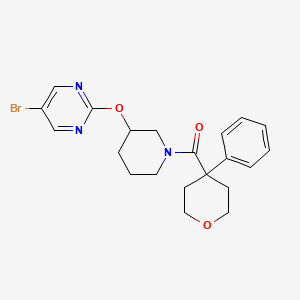
N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a piperazine ring, a thiazole ring, and a thiophene ring . These types of structures are often found in pharmaceutical compounds and could potentially exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings and functional groups. The presence of these groups can significantly influence the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could potentially allow for a variety of different reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could potentially increase its stability and solubility in certain solvents .Applications De Recherche Scientifique
Antibacterial Activity
The compound exhibits emergent antibacterial activity. Researchers have synthesized derivatives combining thiazole and sulfonamide groups, both known for their antibacterial properties. These molecules were tested both in isolation and in complex with the cell-penetrating peptide octaarginine. Notably, several of the synthesized compounds demonstrated potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Specific derivatives with 4-tert-butyl and 4-isopropyl substitutions showed attractive antibacterial effects against multiple bacterial strains. For instance, the isopropyl-substituted derivative displayed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. Importantly, the drug–peptide complex exhibited a distinctive mode of action, different from the simple sum of its individual components. The complex demonstrated faster killing kinetics, membrane pore formation in bacterial cells, and minimal hemolytic activity toward human red blood cells .
Tuberculosis Treatment
Although not directly studied for tuberculosis, the compound’s thiazole and sulfonamide components may offer insights. Researchers have designed novel derivatives with similar structural motifs to combat Mycobacterium tuberculosis. Investigating this compound’s potential anti-TB activity could be valuable .
Orientations Futures
The future research directions for this compound could potentially involve further studies to determine its physical and chemical properties, its potential biological activities, and its mechanism of action . Additionally, the development of efficient synthetic methods for this compound could also be a potential area of future research .
Propriétés
IUPAC Name |
N-[4-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S3/c1-26(22,23)19-5-3-18(4-6-19)13(20)8-12-10-25-15(16-12)17-14(21)11-2-7-24-9-11/h2,7,9-10H,3-6,8H2,1H3,(H,16,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXXWOZPPRLAST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2361024.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2361031.png)

![3-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2361034.png)
![2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B2361037.png)


![N-[4-(4-methyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2361041.png)
![2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine](/img/structure/B2361042.png)

![N-[(5-Methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2361044.png)